molecular formula C18H16N2O3 B5865806 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-ETHYL-N-PHENYLACETAMIDE

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-ETHYL-N-PHENYLACETAMIDE

Cat. No.: B5865806
M. Wt: 308.3 g/mol
InChI Key: GFNPTHMHJCSMEG-UHFFFAOYSA-N
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Description

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-ETHYL-N-PHENYLACETAMIDE is a complex organic compound belonging to the class of isoindolinone derivatives This compound is characterized by its unique structure, which includes a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-ETHYL-N-PHENYLACETAMIDE typically involves the reaction of phthalic anhydride with ethylamine and phenylacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, including recrystallization and chromatography, to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures a consistent yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-ETHYL-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phthalimide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoindolinone derivatives.

Scientific Research Applications

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-ETHYL-N-PHENYLACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anticancer drugs.

    Biochemistry: The compound is employed in the study of enzyme inhibition, particularly histone deacetylases (HDACs), which play a crucial role in gene expression regulation.

    Pharmacology: It is investigated for its potential anti-inflammatory and apoptotic effects in cancer cells.

    Industry: The compound is used in the synthesis of fluorescent probes for metal ion detection and other analytical applications.

Mechanism of Action

The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-ETHYL-N-PHENYLACETAMIDE involves the inhibition of histone deacetylases (HDACs). By binding to the active site of HDACs, the compound prevents the removal of acetyl groups from histone proteins, leading to changes in gene expression. This inhibition can induce apoptosis in cancer cells and reduce the production of pro-inflammatory cytokines, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
  • O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate
  • 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3 (2H)-DIONE

Uniqueness

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-ETHYL-N-PHENYLACETAMIDE stands out due to its specific structural features and its ability to inhibit HDACs effectively. This makes it a valuable compound in the development of novel therapeutic agents and in the study of gene expression regulation.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-19(13-8-4-3-5-9-13)16(21)12-20-17(22)14-10-6-7-11-15(14)18(20)23/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNPTHMHJCSMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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